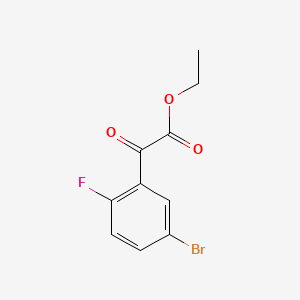

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate, also known as Ethyl (5-bromo-2-fluorobenzoyl)acetate, is a chemical compound with the molecular formula C11H10BrFO3 . It is used as a reactant in the preparation of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .

Molecular Structure Analysis

The structure of this compound has been confirmed by various methods such as 1 H NMR, 13 C NMR, MS, FT-IR, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.1 . It has a predicted boiling point of 325.6±32.0 °C and a predicted density of 1.487±0.06 g/cm3 . The melting point is 34-39 °C and the flash point is 110 °C . The pKa is predicted to be 10.10±0.50 .Wissenschaftliche Forschungsanwendungen

π-Hole Tetrel Bonding Interactions

Research into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with similar structures to Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate, has been conducted. These studies involve the synthesis, spectroscopic, and X-ray characterization of derivatives, exploring how substituents influence the interaction energy of the C⋯O tetrel bond. Such investigations can be crucial for understanding molecular interactions and designing molecules with specific properties (Ahmed et al., 2020).

Synthesis and Characterization

Ethyl 2-(4-fluorophenyl)-2-oxoacetate has been utilized in the synthesis of key intermediates for pharmaceutical compounds, demonstrating the utility of such esters in drug synthesis pathways. For example, a method for preparing (S)-3-(4-fluorophenyl)morpholin-2-one from a similar compound in a few steps has been developed, highlighting the potential of this compound in synthesizing complex molecules (Wang, 2015).

Molecular Docking and Biological Evaluation

Compounds structurally related to this compound have been synthesized and characterized for their biological activities. For instance, a new derivative was prepared and evaluated for cytotoxic activity against various human cancer cell lines, showing potent activity. This suggests that this compound could be of interest in the development of new therapeutic agents (Riadi et al., 2021).

Crystal Structure Analysis

The structural elucidation of compounds similar to this compound through crystal structure analysis provides insights into their molecular geometry and interactions. Such studies are foundational in the field of crystal engineering and material science, contributing to the understanding of molecular assembly and properties (Sapnakumari et al., 2014).

Catalytic Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of related esters has been explored for the synthesis of compounds with high enantiomeric excess. This process is significant in the synthesis of chiral molecules, which are important in various fields including pharmaceuticals (Li et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, and specific measures in case of ingestion, skin contact, or eye contact .

Wirkmechanismus

Target of Action

The primary target of Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission.

Mode of Action

This compound acts as a negative allosteric modulator of mGluR2 . This means it binds to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand, glutamate. This modulation can decrease the excitatory synaptic transmission in the brain, which may have implications in various neurological and psychiatric disorders.

Biochemical Pathways

The compound’s action on mGluR2 can affect the glutamatergic signaling pathway . By modulating mGluR2 activity, it can influence the downstream effects of this pathway, potentially altering neuronal excitability and synaptic plasticity.

Result of Action

As a negative allosteric modulator of mGluR2, this compound can reduce the receptor’s response to glutamate . This modulation can lead to decreased excitatory synaptic transmission, which may have potential therapeutic implications in conditions associated with excessive glutamatergic activity.

Eigenschaften

IUPAC Name |

ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQNEIXEJHZWSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728876 |

Source

|

| Record name | Ethyl (5-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

668969-68-4 |

Source

|

| Record name | Ethyl (5-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)